Basmisanil
Overview
Description
Basmisanil (also known as RG-1662 and RO5186582) is a highly selective inverse agonist/negative allosteric modulator of α5 subunit-containing GABAA receptors . It was developed by Roche for the treatment of cognitive impairment associated with Down syndrome . This compound has been used in trials studying the treatment and basic science of Down Syndrome .
Molecular Structure Analysis
This compound is most selective for GABAA-α5 receptors. It binds to recombinant human GABAA-α5 receptors with 5 nM affinity and more than 90-fold selectivity versus α1, α2, and α3 subunit-containing receptors .
Chemical Reactions Analysis
This compound inhibits GABA-induced currents at GABAA-α5 but has little or no effect at other receptor subtypes . In vivo occupancy studies in rats showed dose-dependent target engagement .
Scientific Research Applications
Basmisanil, classified as a Biopharmaceutics Classification System (BCS) class 2 compound, has been studied for its drug release and absorption mechanisms from immediate-release formulations. These studies used mechanistic absorption modelling, dissolution testing, and Raman imaging to understand the drug release behavior and develop an in vitro-in vivo correlation (IVIVC) model (Stillhart et al., 2017).
In the realm of cognitive dysfunction and other disorders, this compound has been identified as a promising drug target. As a highly selective GABAA-α5 negative allosteric modulator (NAM), it has shown potential in Phase II trials for intellectual disability in Down syndrome and cognitive impairment associated with schizophrenia. Preclinical pharmacology studies highlight its selectivity and efficacy in improving cognitive functions without significant side effects (Hipp et al., 2021).
Another aspect of this compound research involves its stability and compatibility when co-administered with soft food. This is particularly relevant for paediatric and geriatric populations, as well as patients with swallowing difficulties. Studies have shown that this compound maintains chemical stability and does not undergo polymorphic conversion when mixed with soft food, and its dissolution is not adversely affected by the food matrix (Szepes et al., 2018).
The application of physiologically based biopharmaceutics modeling (PBBM) in studying the food effect on this compound has provided insights into how food intake impacts its absorption and effectiveness. This research is essential for understanding the drug's behavior under different physiological conditions and for guiding dosing instructions (Belubbi et al., 2023).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1,1-dioxo-1,4-thiazinan-4-yl)-[6-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]pyridin-3-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O5S/c1-14-18(20(24-30-14)15-2-5-17(22)6-3-15)13-29-19-7-4-16(12-23-19)21(26)25-8-10-31(27,28)11-9-25/h2-7,12H,8-11,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGRFBXVSFAGGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)F)COC3=NC=C(C=C3)C(=O)N4CCS(=O)(=O)CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201032402 | |
Record name | Basmisanil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201032402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159600-41-5 | |
Record name | (1,1-Dioxido-4-thiomorpholinyl)[6-[[3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]methoxy]-3-pyridinyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159600-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Basmisanil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159600415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Basmisanil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11877 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Basmisanil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201032402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BASMISANIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/788PET5SUA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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